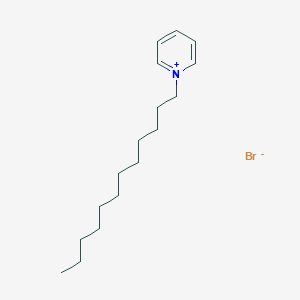

1-Dodecylpyridinium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridinium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-dodecylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N.BrH/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXWPUCNFMVBBK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104-74-5 (chloride), 17342-21-1 (sulfate), 3026-66-2 (iodide) | |

| Record name | Laurosept | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00883294 | |

| Record name | Pyridinium, 1-dodecyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-73-4 | |

| Record name | Dodecylpyridinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laurosept | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-dodecyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-dodecyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-dodecylpyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1-Dodecylpyridinium Bromide

This guide provides a comprehensive overview of the synthesis and purification of 1-dodecylpyridinium bromide (DPB), a quaternary ammonium salt with significant applications in drug development, antimicrobial research, and as a versatile surfactant.[1][2][] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Versatility of this compound

This compound belongs to the class of cationic surfactants, characterized by a positively charged pyridinium head group and a long, hydrophobic dodecyl tail.[1][4] This amphipathic structure is the basis for its utility in a wide range of applications. In the pharmaceutical sciences, DPB is investigated for its antimicrobial properties and its ability to interact with cell membranes, potentially enhancing drug delivery.[1] Its surfactant properties also make it valuable in various formulations.[1][4]

Synthesis of this compound: A Mechanistic Approach

The most common and efficient method for synthesizing this compound is through the direct quaternization of pyridine with 1-bromododecane.[5][6] This reaction, a classic example of a Menschutkin reaction, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The SN2 Reaction Mechanism

In this reaction, the lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromododecane that is bonded to the bromine atom. The bromide ion is subsequently displaced as a leaving group, resulting in the formation of the 1-dodecylpyridinium cation and a bromide anion, which associate to form the salt.

The choice of solvent can influence the reaction rate. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation, but not the nucleophile, thus increasing its reactivity. However, in practice, the reaction is often carried out in polar protic solvents like isopropanol or methanol, or even neat (without a solvent), which can also afford good yields.[6][7]

Visualizing the Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Comparative Analysis of Synthesis Protocols

| Parameter | Protocol 1 | Protocol 2 | Rationale and Insights |

| Reactants | Equimolar amounts of 1-bromododecane and pyridine.[8] | 1:1.1 molar ratio of 1-bromododecane to pyridine.[9] | Using a slight excess of the less expensive and more easily removed reactant (pyridine) can help drive the reaction to completion. |

| Solvent | Isopropanol.[8] | Ethanol.[9] | The choice of a polar protic solvent aids in dissolving the reactants and can facilitate the separation of the product, which may precipitate upon cooling. The selection often depends on the desired workup procedure. |

| Temperature | Reflux.[8] | 80°C.[5][9] | Higher temperatures increase the reaction rate. Refluxing ensures a constant temperature at the boiling point of the solvent, while a set temperature provides more precise control. |

| Reaction Time | 6 hours.[8] | 17 hours to 3 days.[5][9] | The reaction time is a critical parameter that should be optimized. Monitoring the reaction progress by techniques like TLC or NMR can prevent unnecessary heating and potential side reactions. |

| Yield | ~100% (completion).[8] | 67%.[10] | Yields can be highly dependent on the purity of the starting materials, reaction conditions, and the efficiency of the purification process. |

Detailed Experimental Protocol for Synthesis

This protocol is a synthesis of best practices observed in the literature.

Materials:

-

1-Bromododecane (reagent grade)

-

Pyridine (reagent grade, dried over KOH)

-

Isopropanol (anhydrous)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

Procedure:

-

Apparatus Setup: Assemble a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all joints are properly sealed.

-

Reactant Addition: In the flask, dissolve 1-bromododecane (1.0 equivalent) in a minimal amount of isopropanol.

-

From the dropping funnel, add pyridine (1.05 equivalents) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring.[8]

-

Monitoring: Monitor the reaction for 6-8 hours. The formation of a white precipitate indicates product formation.

-

Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to maximize precipitation.

-

Filtration: Collect the crude product by vacuum filtration and wash the solid with cold diethyl ether to remove unreacted starting materials.[10]

-

Drying: Dry the crude this compound under vacuum.

Purification of this compound: Achieving High Purity

The purification of the crude product is crucial to remove unreacted starting materials and any potential side products. The choice of purification method depends on the nature of the impurities and the desired final purity.

Recrystallization: The Workhorse of Purification

Recrystallization is the most common and effective method for purifying solid organic compounds.[4][11] The principle lies in the differential solubility of the desired compound and impurities in a chosen solvent system at different temperatures.[11]

Solvent Selection for Recrystallization:

The ideal recrystallization solvent for this compound should:

-

Completely dissolve the compound at an elevated temperature.

-

Have low solubility for the compound at low temperatures.

-

Either not dissolve impurities at all or keep them dissolved at low temperatures.

-

Be chemically inert towards the compound.

-

Be volatile enough to be easily removed from the purified crystals.

For quaternary ammonium salts like DPB, common and effective solvent systems include:

-

Acetonitrile/Water: Acetonitrile is a good solvent for many organic salts, and the addition of water as an anti-solvent can induce crystallization.

-

Methanol/Water: Similar to the acetonitrile/water system, methanol is a good initial solvent.

-

Acetone/Water: Another viable polar solvent/anti-solvent system.

Detailed Protocol for Recrystallization:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., acetonitrile) and heat the mixture gently with stirring until the solid dissolves completely.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Advanced Purification Techniques

For instances where recrystallization is insufficient to achieve the desired purity, more advanced techniques can be employed.

-

Column Chromatography: While challenging for highly polar quaternary ammonium salts due to strong interactions with silica gel, purification can be achieved using alternative stationary phases like alumina or C18 reverse-phase silica.[12] For alumina, a mobile phase such as acetonitrile/water (e.g., 95:5) can be effective.[12]

-

Ion-Exchange Chromatography: This technique can be highly effective for purifying ionic compounds. A cation-exchange resin can be used to capture the 1-dodecylpyridinium cation, which is then eluted with a solution of a suitable salt (e.g., HBr).

Visualizing the Purification Strategy

Caption: A decision-making workflow for the purification of this compound.

Characterization of this compound

To confirm the identity and purity of the synthesized product, several analytical techniques should be employed.

-

Melting Point: Pure this compound has a reported melting point of 89-90 °C.[13] A sharp melting point range close to the literature value is a good indicator of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is an invaluable tool for structural elucidation. The spectrum of this compound will show characteristic peaks for the protons on the pyridinium ring, the dodecyl chain, and the alpha-protons adjacent to the nitrogen atom. An example of a 1H NMR spectrum for this compound can be found in spectral databases.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

Conclusion

The synthesis and purification of this compound are well-established processes that can be reliably performed in a standard laboratory setting. A thorough understanding of the underlying reaction mechanism and the principles of purification are essential for obtaining a high-purity product. By carefully controlling reaction parameters and selecting the appropriate purification strategy, researchers can confidently synthesize this versatile compound for their specific applications in drug development and beyond.

References

-

PrepChem.com. Preparation of Dodecyl Pyridinium Bromide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: Properties, Applications, and Sourcing for Electronic and Chemical Industries. [Link]

-

Reddit. Quaternary ammonium salt purification : r/Chempros. [Link]

-

SpectraBase. This compound. [Link]

-

PrepChem.com. Synthesis of Dodecylpyridinium chloride. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: Properties, Applications, and Sourcing for Electronic and Chemical Industries. [Link]

-

ResearchGate. Synthesis of 1-dodecylpyridinium chloride ionic liquid. [Link]

-

ResearchGate. 1H NMR spectrum of 4-mercapto-N-decylpyridinium bromide III. [Link]

-

PrepChem.com. Preparation of Dodecyl Pyridinium Bromide. [Link]

-

YouTube. Recrystallization. [Link]

-

Chemistry LibreTexts. Recrystallization. [Link]

-

ResearchGate. Thermal parameters associated to micellization of dodecylpyridinium bromide and chloride in aqueous solution. [Link]

Sources

- 1. column-chromatography.com [column-chromatography.com]

- 2. spectrabase.com [spectrabase.com]

- 4. CAS 104-73-4: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 104-73-4 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. KR20130073854A - Method for purifying quaternary ammonium systems with high purity - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography - ProQuest [proquest.com]

- 11. reddit.com [reddit.com]

- 12. reddit.com [reddit.com]

- 13. echemi.com [echemi.com]

An In-Depth Technical Guide to the Characterization of 1-Dodecylpyridinium Bromide by NMR and FTIR Spectroscopy

Abstract

This technical guide provides a comprehensive overview of the analytical techniques used to characterize 1-dodecylpyridinium bromide (DPB), a cationic surfactant with wide-ranging applications in research and industry. Focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, this document serves as a detailed resource for researchers, scientists, and professionals in drug development. It offers not only procedural steps but also the underlying scientific principles and data interpretation, ensuring a thorough understanding of the characterization process.

Introduction to this compound (DPB)

This compound, also known as laurylpyridinium bromide, is a quaternary ammonium compound consisting of a pyridine ring with a 12-carbon alkyl chain (dodecyl group) attached to the nitrogen atom, and a bromide counterion. Its amphiphilic nature, with a hydrophilic pyridinium head and a hydrophobic dodecyl tail, imparts surfactant properties that make it valuable in various applications, including as a phase-transfer catalyst, a component in photoresist formulations for microelectronics, and as an antimicrobial agent in pharmaceutical and industrial settings[1]. The precise chemical structure of DPB is critical to its function, necessitating accurate and reliable characterization methods.

Synthesis of this compound: A Brief Overview

A fundamental understanding of the synthesis of DPB is crucial as it informs potential impurities that may be observed during spectroscopic analysis. The most common method for synthesizing DPB is through a quaternization reaction. This typically involves the direct alkylation of pyridine with 1-bromododecane[2].

The reaction is generally carried out by heating a mixture of pyridine and 1-bromododecane, often with stirring, for several hours. The product, DPB, precipitates from the reaction mixture and can be purified by washing with a non-polar solvent like diethyl ether to remove unreacted starting materials[2]. Potential impurities could include residual pyridine or 1-bromododecane, which would be detectable by NMR and FTIR spectroscopy.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like DPB. It provides detailed information about the chemical environment of individual atoms, specifically hydrogen (¹H NMR) and carbon (¹³C NMR).

Experimental Protocol: NMR Analysis

Sample Preparation:

The quality of the NMR spectrum is highly dependent on the sample preparation. For DPB, a common procedure is as follows:

-

Solvent Selection: Choose a deuterated solvent in which DPB is soluble. Deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) are suitable choices. The choice of solvent can slightly influence the chemical shifts.

-

Concentration: Dissolve approximately 5-10 mg of the purified DPB sample in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR in organic solvents, with its signal set to 0.00 ppm.

Data Acquisition:

A standard 1D proton and carbon NMR experiment can be performed on a 400 MHz or 500 MHz NMR spectrometer. Typical acquisition parameters would include:

-

¹H NMR: 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: 1024-2048 scans, a spectral width of 0 to 200 ppm, and a relaxation delay of 2 seconds. Proton decoupling is typically used to simplify the spectrum and enhance signal-to-noise.

¹H NMR Spectral Interpretation of this compound

The ¹H NMR spectrum of DPB will exhibit characteristic signals corresponding to the protons of the pyridinium ring and the dodecyl chain. The electron-withdrawing nature of the positively charged nitrogen atom in the pyridinium ring causes the adjacent protons to be significantly deshielded, appearing at a higher chemical shift (downfield).

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 (ortho to N) | 8.8 - 9.2 | Doublet (d) | 2H |

| H-4 (para to N) | 8.4 - 8.6 | Triplet (t) | 1H |

| H-3, H-5 (meta to N) | 8.0 - 8.2 | Triplet (t) | 2H |

| N-CH₂ (C1' of dodecyl) | 4.8 - 5.0 | Triplet (t) | 2H |

| -CH₂- (C2' of dodecyl) | 1.9 - 2.1 | Multiplet (m) | 2H |

| -(CH₂)₉- (bulk methylene) | 1.2 - 1.4 | Broad multiplet | 18H |

| -CH₃ (C12' of dodecyl) | 0.8 - 0.9 | Triplet (t) | 3H |

Causality behind Experimental Choices: The use of a high-field NMR spectrometer (400 MHz or higher) is crucial for achieving good signal dispersion, especially for resolving the multiplets of the pyridinium protons. The choice of a deuterated solvent is to avoid large solvent signals that would obscure the analyte signals.

¹³C NMR Spectral Interpretation of this compound

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. Similar to the proton spectrum, the carbons of the pyridinium ring are deshielded and appear downfield.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2, C-6 (ortho to N) | 145 - 148 |

| C-4 (para to N) | 144 - 146 |

| C-3, C-5 (meta to N) | 128 - 130 |

| N-CH₂ (C1' of dodecyl) | 60 - 63 |

| -CH₂- (C2' of dodecyl) | 31 - 33 |

| -(CH₂)ₙ- (bulk methylene) | 28 - 30 |

| -CH₂- (C11' of dodecyl) | 22 - 24 |

| -CH₃ (C12' of dodecyl) | 13 - 15 |

Trustworthiness through Self-Validation: The combination of ¹H and ¹³C NMR data provides a self-validating system. The number of signals in each spectrum should correspond to the number of unique proton and carbon environments in the molecule. Furthermore, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals by observing their correlations.

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Analysis

Sample Preparation:

For a solid sample like DPB, the KBr (potassium bromide) pellet method is a common and effective technique:

-

Grinding: Grind a small amount (1-2 mg) of the dry DPB sample into a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet. The transparency of the pellet is crucial for obtaining a good quality spectrum.

Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, which requires minimal sample preparation. A small amount of the solid sample is simply placed onto the ATR crystal.

Data Acquisition:

An FTIR spectrometer is used to record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet (or the empty ATR crystal) should be recorded first and automatically subtracted from the sample spectrum.

FTIR Spectral Interpretation of this compound

The FTIR spectrum of DPB will display characteristic absorption bands corresponding to the vibrational modes of the pyridinium ring and the dodecyl chain.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H stretching | Aromatic (Pyridinium) |

| 2950 - 2850 | C-H stretching (asymmetric & symmetric) | Aliphatic (-CH₂, -CH₃) |

| 1630 - 1600 | C=C and C=N stretching | Aromatic ring (Pyridinium) |

| 1480 - 1460 | C-H bending (scissoring) | Aliphatic (-CH₂) |

| 1380 - 1370 | C-H bending (umbrella mode) | Aliphatic (-CH₃) |

| 780 - 680 | C-H out-of-plane bending | Aromatic (Pyridinium) |

Authoritative Grounding: The assignment of these vibrational modes is based on well-established correlation charts for infrared spectroscopy and comparison with spectra of similar compounds. The presence of both aromatic and aliphatic C-H stretching bands, along with the characteristic pyridinium ring vibrations, provides strong evidence for the structure of DPB.

Integrated Spectroscopic Analysis Workflow

The characterization of this compound is a multi-step process that relies on the complementary information provided by different analytical techniques. A logical workflow ensures a thorough and accurate structural confirmation.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The comprehensive characterization of this compound using NMR and FTIR spectroscopy provides a robust and reliable method for confirming its chemical structure and purity. ¹H and ¹³C NMR spectroscopy offer detailed insights into the atomic connectivity and chemical environment of the molecule, while FTIR spectroscopy confirms the presence of key functional groups. By following the detailed protocols and interpretation guidelines presented in this technical guide, researchers and professionals can confidently verify the identity and quality of this compound for its intended applications.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Properties, Applications, and Sourcing for Electronic and Chemical Industries. Retrieved from [Link]

-

PubChem. (n.d.). Dodecylpyridinium bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Wiley-VCH. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of 4-mercapto-N-decylpyridinium bromide III. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

The Significance of this compound in Photoresist Chemistry. (2023). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-Dodecylpyridinium Bromide

This guide provides a comprehensive technical overview of the physicochemical properties of 1-dodecylpyridinium bromide (DPB), a cationic surfactant of significant interest to researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to offer field-proven insights into the experimental methodologies and the scientific principles that govern the behavior of this versatile molecule.

Introduction: The Molecular Architecture and Significance of this compound

This compound is a quaternary ammonium salt that possesses a unique amphiphilic structure, consisting of a hydrophilic pyridinium headgroup and a hydrophobic dodecyl tail.[1] This molecular arrangement imparts surfactant properties, enabling it to reduce surface tension and form self-assembled structures in solution, primarily micelles.[1] Its utility spans various applications, including as a phase transfer catalyst, a component in formulations, and in biological studies due to its interactions with cell membranes.[1] Furthermore, its antimicrobial properties make it a compound of interest for pharmaceutical and industrial applications.[1][2][3][4]

Caption: Molecular structure of this compound.

Synthesis and Purification: A Protocol for High-Purity Material

The synthesis of this compound is typically achieved through the quaternization of pyridine with 1-bromododecane.[5] The purity of the final product is paramount for accurate physicochemical studies, as impurities can significantly affect properties like the critical micelle concentration (CMC).

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine equimolar amounts of freshly distilled pyridine and 1-bromododecane.[6] Isopropanol can be used as a solvent to facilitate the reaction.[6]

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 80°C) with continuous stirring under a nitrogen atmosphere for 6 to 17 hours.[5][6] The progress of the reaction can be monitored by the formation of a second, denser phase containing the ionic liquid.[5]

-

Isolation: After the reaction is complete, the mixture is cooled to room temperature. The resulting solid pyridinium salt is then isolated.

-

Purification: The crude product is washed with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials.[5] The purified product is then dried under vacuum to yield a white to off-white solid.[1][5] The yield for this reaction is typically around 67%.[5] For highly pure samples required for precise physicochemical measurements, recrystallization from a suitable solvent system (e.g., ethanol/ether) may be necessary.

Core Physicochemical Properties

Critical Micelle Concentration (CMC)

The CMC is a fundamental property of any surfactant, representing the concentration at which the formation of micelles becomes spontaneous.[7] Below the CMC, this compound exists predominantly as individual monomers in solution. Above the CMC, additional surfactant molecules aggregate to form micelles.[7]

The CMC is not a fixed value but is influenced by several factors, including temperature, the nature of the counterion, and the presence of electrolytes.[8][9]

| Condition | CMC (mM) | Reference |

| Aqueous solution at 25°C | 15.1 | [10] |

| Aqueous solution at 30°C | 14.8 | [10] |

| Aqueous solution at 35°C | 14.6 | [10] |

| Aqueous solution at 40°C | 14.5 | [10] |

The temperature dependence of the CMC for ionic surfactants often exhibits a U-shaped curve, with a minimum CMC at a specific temperature.[11] The addition of electrolytes, such as salts, typically decreases the CMC of ionic surfactants by reducing the electrostatic repulsion between the charged headgroups.[8]

Aggregation Behavior and Micelle Characteristics

Above the CMC, this compound molecules self-assemble into micelles. The size and shape of these aggregates are crucial for their application, particularly in drug delivery, where they can encapsulate hydrophobic drugs. The aggregation number, which is the number of surfactant molecules in a single micelle, is a key parameter in characterizing these structures.[12]

Dynamic Light Scattering (DLS) is a powerful technique for determining the hydrodynamic size of micelles in solution.[12]

| Parameter | Value | Conditions | Reference |

| Hydrodynamic Diameter | ~2-5 nm | Aqueous solution, above CMC | [12] (Typical range for similar surfactants) |

| Aggregation Number | 50-80 | Aqueous solution, above CMC | [13][14] (Typical range for similar surfactants) |

It is important to note that micelle size can be influenced by factors such as surfactant concentration, temperature, and ionic strength of the solution.[12]

Caption: Schematic of micelle formation above the CMC.

Solubility Profile

This compound is generally soluble in polar solvents like water and alcohols, and less soluble in non-polar solvents.[1] This solubility behavior is a direct consequence of its amphiphilic nature.

| Solvent | Solubility | Reference |

| Water | Soluble | [1] |

| Ethanol | Soluble | [1] |

| Methanol | Soluble | [15] (Implied from synthesis protocols) |

| Diethyl Ether | Sparingly Soluble | [5] (Used for washing) |

Thermal Properties

The thermal stability of this compound is a critical parameter for its storage and application in various processes. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating its thermal behavior.[16][17] TGA provides information on the decomposition temperature, while DSC reveals phase transitions such as melting and crystallization.[16][17]

| Thermal Property | Value (°C) | Reference |

| Melting Point | ~66-70 (for the chloride analogue) | [18] |

| Decomposition Onset | >200 | [6] (Typical for similar ionic liquids) |

Note: The melting point is for the chloride analogue, as a specific value for the bromide was not found in the initial searches. The decomposition onset is an approximation based on the general thermal stability of similar ionic liquids.

Experimental Protocols: A Guide to Accurate Characterization

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This method relies on the change in the molar conductivity of the surfactant solution as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity changes due to the formation of less mobile micelles.[2]

Caption: Workflow for CMC determination by conductivity.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a concentrated stock solution of this compound in high-purity deionized water. Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.

-

Conductivity Measurement: Calibrate a conductivity meter with standard KCl solutions. Measure the conductivity of each dilution at a constant temperature (e.g., 25°C).[19]

-

Data Analysis: Plot the measured conductivity as a function of the surfactant concentration. The resulting graph will show two linear regions with different slopes.

-

CMC Determination: The CMC is the concentration at the intersection of the two linear portions of the graph.[4]

Micelle Size Characterization by Dynamic Light Scattering (DLS)

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[20] The rate of these fluctuations is related to the particle size, allowing for the determination of the hydrodynamic diameter of the micelles.[21]

Step-by-Step Protocol:

-

Sample Preparation: Prepare a solution of this compound at a concentration significantly above its CMC in a filtered, high-purity solvent. Filter the solution through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove dust and other particulates.[21]

-

Instrument Setup: Allow the DLS instrument to warm up and stabilize. Set the measurement parameters, including temperature, solvent viscosity, and refractive index.

-

Measurement: Place the cuvette in the instrument and allow it to equilibrate to the set temperature for at least 10-15 minutes.[21] Perform the DLS measurement.

-

Data Analysis: The instrument's software will analyze the correlation function of the scattered light intensity to calculate the particle size distribution and the average hydrodynamic diameter.

Key Applications in Research and Drug Development

The unique physicochemical properties of this compound make it a valuable tool in various research and development areas:

-

Drug Delivery: The ability to form micelles allows for the encapsulation and solubilization of poorly water-soluble drugs, enhancing their bioavailability.[22]

-

Antimicrobial Formulations: Its inherent antimicrobial activity makes it a candidate for use in antiseptic and disinfectant formulations.[3][11][23]

-

Gene Delivery: As a cationic lipid, it has the potential to form complexes with negatively charged DNA or RNA, facilitating their delivery into cells.

-

Photoresist Formulations: It is used in the electronics industry as a component in photoresist formulations for microelectronics fabrication.[14][21]

References

-

University of Groningen. (n.d.). Effect of counterions on properties of micelles formed by alkylpyridinium surfactants. 1. Conductometry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Properties, Applications, and Sourcing for Electronic and Chemical Industries. Retrieved from [Link]

-

Innovative Biosystems and Bioengineering. (2023). Antibacterial Activity of 1-Dodecylpyridinium Tetrafluoroborate and Its Inclusion Complex With Sulfobutyl Ether-β-Cyclodextrin Against MDR Acinetobacter baumannii Strains. Retrieved from [Link]

-

PubMed. (2011). Effects of the antibacterial monomer 12-methacryloyloxydodecylpyridinium bromide (MDPB) on bacterial viability and metabolism. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Original article ANTIBACTERIAL ACTIVITY OF 1-DODECYLPYRIDINIUM TETRAFLUOROBORATE AND ITS INCLUSION COMPLEX WITH SULFOBUTYL ETHER. Retrieved from [Link]

-

Pharmaceutical Journal. (n.d.). Factors affecting critical micelle concentration and micellar size. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of Dodecyl Pyridinium Bromide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Dodecylpyridinium chloride. Retrieved from [Link]

-

PubMed. (2005). Antimicrobial activity of a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides against Gram-Positive and Gram-Negative bacteria. Retrieved from [Link]

-

PubChem. (n.d.). Dodecylpyridinium bromide. Retrieved from [Link]

-

ResearchGate. (2002). Thermal parameters associated to micellization of dodecylpyridinium bromide and chloride in aqueous solution. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of micelle aggregation numbers of alkyltrimethylammonium bromide and sodium dodecyl sulfate surfactants using time-resolved fluorescence quenching. Retrieved from [Link]

-

SciSpace. (2005). Antimicrobial Activity of a Series of 1-Alkyl-2-(4-Pyridyl)Pyridinium Bromides against Gram-Positive and. Retrieved from [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

-

MDPI. (n.d.). Surface Tension Measurements with the Drop Profile Analysis Tensiometry—Consideration of the Surfactant Mass Balance in a Single Drop. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. Retrieved from [Link]

-

ACS Publications. (n.d.). Size of spherical micelles of dodecylpyridinium bromide in aqueous NaBr solutions. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of this compound in Photoresist Chemistry. Retrieved from [Link]

-

University of Groningen. (n.d.). Effect of counterion structure on micellar growth of alkylpyridinium surfactants in aqueous solution. Retrieved from [Link]

-

ResearchGate. (2024). Comparative Analysis of Critical Micelle Concentration of Cationic Surfactants Determined by Conductivity, Sound Velocity, and Density Using Weighted Orthogonal Distance Regression. Retrieved from [Link]

-

Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

-

AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

-

University of Melbourne. (n.d.). TGA-DSC. Retrieved from [Link]

-

Acta IMEKO. (n.d.). Surface tension measurements – A comparative study. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-dodecylpyridinium chloride ionic liquid. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). TGA/DSC 3+. Retrieved from [Link]

-

TEGEWA. (2023). Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. Retrieved from [Link]

-

ResearchGate. (n.d.). Aggregation number of the micellar aggregates. Showing the largest aggregates. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Determination of micelle aggregation numbers of alkyltrimethylammonium bromide and sodium dodecyl sulfate surfactants using time-resolved fluorescence quenching. Retrieved from [Link]

-

P2 InfoHouse. (n.d.). Conducting Surface Tension Measurements For Compliance With Chromium Mact. Retrieved from [Link]

-

PubMed. (n.d.). Phase Equilibria and Structure of the this compound-Dodecane-Water System. Retrieved from [Link]

-

MDPI. (n.d.). The Importance of Drug Delivery in the Clinical Development and Lifecycle of Drug Products with Examples from Authorised Medicinal Products. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. justagriculture.in [justagriculture.in]

- 4. Method of Determination of CMC | PPT [slideshare.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ajer.org [ajer.org]

- 7. Thermal parameters associated to micellization of dodecylpyridinium bromide and chloride in aqueous solution | Semantic Scholar [semanticscholar.org]

- 8. scribd.com [scribd.com]

- 9. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. entegris.com [entegris.com]

- 11. scialert.net [scialert.net]

- 12. Thermal analysis of polymeric ionic liquids (using TGA and DSC techniques) - Technologia i Jakość Wyrobów - Tom R. 67 (2022) - BazTech - Yadda [yadda.icm.edu.pl]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound | 104-73-4 [chemicalbook.com]

- 16. Dodecylpyridinium bromide | C17H30N.Br | CID 66917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. 1-Dodecylpyridinium chloride 98 207234-02-4 [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. Determination of micelle aggregation numbers of alkyltrimethylammonium bromide and sodium dodecyl sulfate surfactants using time-resolved fluorescence quenching: Full Paper PDF & Summary | Bohrium [bohrium.com]

Mechanism of action of 1-Dodecylpyridinium bromide as a surfactant

An In-Depth Technical Guide to the Mechanism of Action of 1-Dodecylpyridinium Bromide as a Surfactant

Abstract

This compound (DPB) is a cationic surfactant of significant interest across various scientific disciplines, from materials science to pharmacology. Its efficacy as an antimicrobial agent and its utility in drug delivery formulations are fundamentally rooted in its mechanism of action at a molecular level. This guide provides a comprehensive exploration of DPB's function, beginning with its fundamental physicochemical properties and the principles of self-assembly in aqueous media. We will then delve into the core of its mechanism: the dynamic and disruptive interactions with biological interfaces, particularly lipid membranes. This document is intended for researchers, scientists, and drug development professionals, offering not just a review of established knowledge but also actionable experimental protocols and field-proven insights into the causality behind its behavior.

Molecular Architecture and Physicochemical Behavior

The functionality of any surfactant is dictated by its molecular structure. This compound is a classic example of an amphiphilic molecule, possessing distinct regions with opposing affinities for polar solvents like water.[1]

The Amphiphilic Nature of DPB

DPB consists of two primary components:

-

A Hydrophilic Headgroup: A positively charged pyridinium ring. This quaternary ammonium cation imparts a strong affinity for water and is the basis for its classification as a cationic surfactant.[1][2]

-

A Hydrophobic Tail: A 12-carbon alkyl chain (dodecyl group). This long hydrocarbon tail is nonpolar and repelled by water, driving it to seek non-aqueous environments.[1]

This dual character is the cornerstone of its surface-active properties and its ability to self-assemble in solution.[2]

Caption: Molecular components of this compound (DPB).

Self-Assembly and the Critical Micelle Concentration (CMC)

In an aqueous solution at low concentrations, DPB exists as individual molecules (monomers). These monomers tend to accumulate at interfaces, such as the air-water interface, to minimize the unfavorable contact between their hydrophobic tails and water, thereby reducing the surface tension of the solution.[3]

However, once the concentration reaches a specific threshold known as the Critical Micelle Concentration (CMC) , a thermodynamically favorable self-assembly process occurs.[3] The monomers spontaneously aggregate to form spherical structures called micelles . In these micelles, the hydrophobic dodecyl tails are sequestered in the core, away from the water, while the hydrophilic pyridinium headgroups form the outer shell (corona), remaining in contact with the aqueous environment. This arrangement is a stable, low-energy state. Any further addition of DPB to the solution beyond the CMC primarily results in the formation of more micelles rather than an increase in the monomer concentration.[3]

Caption: Micellization process of DPB above the Critical Micelle Concentration (CMC).

The CMC is a critical parameter that defines the behavior of a surfactant. For DPB, this value is influenced by factors such as temperature and the presence of electrolytes.[3][4]

| Property | Value | Source |

| Chemical Formula | C₁₇H₃₀BrN | [5] |

| Molecular Weight | 328.33 g/mol | [5][6] |

| Appearance | White to off-white solid/powder | [1] |

| Critical Micelle Conc. (CMC) | ~12-15 mM in pure water at 25°C | [4][7] |

Experimental Protocol: Determination of CMC via Fluorescence Spectroscopy

Principle: This method is highly sensitive and relies on the environmental sensitivity of a fluorescent probe, typically pyrene. Pyrene has very low solubility in water but readily partitions into the hydrophobic core of micelles. Its fluorescence emission spectrum changes distinctly based on the polarity of its microenvironment, allowing for the detection of micelle formation.[8]

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of this compound (e.g., 100 mM) in deionized water. Causality: A concentrated stock allows for precise serial dilutions and minimizes volume changes during titration.

-

Prepare a stock solution of pyrene in a volatile organic solvent like methanol or acetone (e.g., 1 mM).

-

-

Sample Preparation:

-

Prepare a series of DPB solutions with concentrations spanning the expected CMC (e.g., from 0.1 mM to 30 mM) by serial dilution from the stock solution.

-

To each vial/cuvette, add a small aliquot of the pyrene stock solution such that the final pyrene concentration is very low (e.g., ~1 µM).

-

Allow the solvent from the pyrene stock to evaporate completely in a fume hood or under a gentle stream of nitrogen. This leaves a thin film of pyrene. Causality: This step is crucial to avoid introducing an organic solvent into the aqueous system, which could itself affect micellization.

-

Add the prepared DPB solutions to the corresponding vials and mix thoroughly. Allow the samples to equilibrate for several hours or overnight to ensure the pyrene has partitioned fully.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to ~335 nm.

-

Record the emission spectrum for each sample from ~350 nm to 500 nm.

-

Identify the intensities of the first (I₁ at ~373 nm) and third (I₃ at ~384 nm) vibronic peaks in the pyrene emission spectrum.

-

-

Data Analysis:

-

Calculate the intensity ratio I₁/I₃ for each DPB concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the DPB concentration.

-

The resulting plot will show a sigmoidal curve. The I₁/I₃ ratio remains high in the polar aqueous environment and drops sharply as pyrene moves into the nonpolar micellar core.

-

The CMC is determined from the midpoint of this sharp transition in the sigmoidal curve.[8]

-

Core Mechanism of Action: Interaction with Lipid Bilayers

While DPB's behavior in bulk solution is important, its primary mechanism of action in biological systems stems from its interaction with cell membranes. As a cationic surfactant, it is particularly effective at disrupting the negatively charged membranes typical of many microorganisms.[9][10]

The process can be understood as a multi-step assault on the membrane's integrity:

-

Adsorption and Electrostatic Attraction: The positively charged pyridinium headgroup of DPB is electrostatically attracted to the negatively charged components on the cell surface, such as the phosphate groups of phospholipids in the outer leaflet of the cell membrane.[10][11] This initial binding concentrates the surfactant at the membrane surface.

-

Hydrophobic Insertion: Once adsorbed, the hydrophobic dodecyl tail penetrates the nonpolar, hydrophobic core of the lipid bilayer.[10][12] This insertion is thermodynamically driven, as it removes the tail from the unfavorable aqueous environment.

-

Membrane Destabilization and Disruption: The intercalation of DPB monomers into the bilayer disrupts the highly ordered packing of the membrane phospholipids.[13] This leads to several detrimental effects:

-

Membrane Thinning and Increased Fluidity: The presence of the surfactant molecules creates spacing between the native lipids, which can lead to localized thinning and an increase in membrane fluidity.[13][14]

-

Permeabilization: The disruption of lipid packing creates transient pores and defects in the membrane. This compromises the membrane's function as a selective barrier, causing the leakage of vital intracellular components like ions (K⁺), metabolites, and even larger molecules like ATP.[2][15]

-

Membrane Solubilization (Detergent Effect): At concentrations above the CMC, a "carpet" model of action can occur.[16] A high density of DPB molecules on the membrane surface can lead to the complete solubilization of the bilayer into mixed lipid-surfactant micelles, causing catastrophic failure of the membrane and rapid cell lysis.[16][17]

-

Sources

- 1. CAS 104-73-4: this compound | CymitQuimica [cymitquimica.com]

- 2. youtube.com [youtube.com]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. Dodecylpyridinium bromide | C17H30N.Br | CID 66917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interaction of Ionic Liquids with a Lipid Bilayer: A Biophysical Study of Ionic Liquid Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanistic Evaluation of Antimicrobial Lipid Interactions with Tethered Lipid Bilayers by Electrochemical Impedance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interaction of protegrin-1 with lipid bilayers: membrane thinning effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. The Use of Tethered Bilayer Lipid Membranes to Identify the Mechanisms of Antimicrobial Peptide Interactions with Lipid Bilayers | MDPI [mdpi.com]

- 17. Surfactants in membrane solubilisation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of 1-Dodecylpyridinium Bromide in Aqueous Solution

Introduction

In the fields of pharmaceutical science, materials chemistry, and drug delivery, the precise control over molecular self-assembly is paramount. Surfactants, or surface-active agents, are amphiphilic molecules that possess this capability, spontaneously forming ordered structures in a solvent. 1-Dodecylpyridinium bromide (DPB), a cationic surfactant, is a compound of significant interest due to its applications ranging from antimicrobial agents and cleaning products to its role in photoresist formulations for microelectronics.[1][]

DPB consists of a positively charged pyridinium head group, which is hydrophilic, and a 12-carbon alkyl chain (dodecyl), which is hydrophobic.[3] This dual nature drives its behavior in aqueous solutions. At low concentrations, DPB molecules exist as individual monomers. However, as the concentration increases, a threshold is reached where the hydrophobic tails aggregate to minimize their contact with water, forming spherical or globular structures known as micelles.[4][5] This critical concentration is a fundamental thermodynamic property known as the Critical Micelle Concentration (CMC) .

The CMC is the concentration of a surfactant above which micelles form, and any subsequently added surfactant molecules will preferentially form more micelles.[4] Understanding and accurately determining the CMC of DPB is crucial, as many of its properties—such as solubilization, detergency, and biological activity—manifest or change significantly at concentrations above this value.[6][7] This guide provides a comprehensive overview of the principles governing the CMC of DPB, the factors that influence it, and detailed methodologies for its experimental determination.

The Process of Micellization

The formation of micelles is a thermodynamically driven process governed by the hydrophobic effect and electrostatic interactions. Below the CMC, DPB monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated, further increases in concentration make it energetically favorable for the hydrophobic dodecyl chains to aggregate, forming a core that is shielded from the aqueous environment by the hydrophilic pyridinium head groups.

Caption: The self-assembly of DPB monomers into a micelle above the CMC.

Factors Influencing the CMC of this compound

The CMC is not a fixed constant but is highly sensitive to the molecular structure of the surfactant and the conditions of the aqueous medium.

-

Structure of the Hydrophobic Group : For homologous series of surfactants, increasing the length of the hydrophobic alkyl chain leads to a logarithmic decrease in the CMC.[8] This is because a longer chain results in greater hydrophobicity, making the monomer less soluble in water and promoting aggregation at a lower concentration.

-

Addition of Electrolytes : The addition of salts, such as sodium bromide (NaBr), to a solution of an ionic surfactant like DPB decreases the CMC.[8][9] The added counterions (Br⁻) reduce the electrostatic repulsion between the positively charged pyridinium head groups at the micelle surface, which stabilizes the micellar structure and favors its formation at a lower concentration.[8]

-

Temperature : The effect of temperature on the CMC of ionic surfactants is generally less pronounced compared to non-ionic surfactants.[8] For many ionic surfactants, the CMC value passes through a shallow minimum as temperature increases, often around 25-30°C.[10][11] This complex behavior is a result of the competing effects of temperature on the hydration of the hydrophilic and hydrophobic groups.

-

Organic Additives : The presence of organic molecules, such as alcohols, can significantly alter the CMC. Short-chain alcohols tend to increase the CMC by improving the solubility of the surfactant monomers in the bulk solution.[8] Conversely, longer-chain alcohols can incorporate into the micelles, acting as co-surfactants and decreasing the CMC.

-

pH : As a quaternary ammonium salt, the charge on the pyridinium head group of DPB is permanent and not affected by pH. Therefore, the CMC of this compound is largely independent of pH changes in the solution.

Experimental Determination of the CMC

The CMC is determined by monitoring a physical property of the surfactant solution as a function of concentration. The concentration at which an abrupt change in the slope of the plotted property occurs is taken as the CMC.[4]

Caption: Generalized experimental workflow for CMC determination.

Method 1: Conductometry

Principle: This method is highly effective for ionic surfactants like DPB.[6] Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of conductivity increase slows down. This is because the newly formed micelles have a lower molar conductivity than the individual ions due to the binding of counterions (Br⁻) to the micelle surface and the lower mobility of the large micellar aggregate.

Experimental Protocol:

-

Solution Preparation: Prepare a concentrated stock solution of DPB in deionized water. Create a series of dilutions from this stock solution.

-

Calibration: Calibrate the conductivity meter using standard potassium chloride (KCl) solutions.[10][12]

-

Measurement: Immerse the conductivity cell in a thermostated vessel containing a known volume of deionized water.[10]

-

Sequentially add small aliquots of the concentrated DPB stock solution to the water, allowing the system to equilibrate after each addition.

-

Record the specific conductivity after each addition.

-

Data Analysis: Plot the specific conductivity (κ) versus the molar concentration of DPB. The plot will show two linear regions with different slopes. The intersection of the lines fitted to these two regions corresponds to the CMC.[13]

Method 2: Surface Tensiometry

Principle: Surfactant monomers are surface-active and preferentially adsorb at the air-water interface, causing a decrease in the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. At the CMC, the surface tension reaches a near-constant minimum value because any additional surfactant molecules aggregate to form micelles in the bulk solution rather than further populating the interface.[4]

Experimental Protocol:

-

Solution Preparation: Prepare a series of DPB solutions in deionized water, spanning a concentration range from well below to well above the expected CMC.

-

Instrumentation: Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension.

-

Measurement: For each concentration, measure the surface tension at a constant temperature. Ensure the measuring probe is thoroughly cleaned between samples to avoid cross-contamination.

-

Data Analysis: Plot surface tension (γ) as a function of the logarithm of the DPB concentration. The plot will show a sharp decrease in surface tension followed by a plateau. The CMC is determined from the intersection point of the two lines extrapolated from the rapidly changing and the plateau regions of the curve.[6]

Method 3: Fluorescence Spectroscopy with a Pyrene Probe

Principle: This is a highly sensitive method that utilizes a hydrophobic fluorescent probe, such as pyrene. Pyrene has very low solubility in water but readily partitions into the hydrophobic core of micelles.[14] The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. Specifically, the ratio of the intensity of the first vibronic peak (I₁) at ~372 nm to the third peak (I₃) at ~383 nm is a reliable indicator of local polarity. In the polar aqueous environment, the I₁/I₃ ratio is high. When micelles form and pyrene moves into the nonpolar micellar core, the I₁/I₃ ratio significantly decreases.

Experimental Protocol:

-

Probe Preparation: Prepare a stock solution of pyrene in a volatile organic solvent like ethanol or acetone.

-

Solution Preparation: Prepare a series of DPB solutions. To each solution, add a very small aliquot of the pyrene stock solution such that the final pyrene concentration is very low (e.g., ~1 μM) to avoid excimer formation. The organic solvent should be allowed to evaporate.

-

Incubation: Allow the solutions to equilibrate, often in the dark, to ensure the probe has partitioned into any available micelles.

-

Measurement: Using a fluorometer, excite the pyrene (typically around 334-336 nm) and record the emission spectrum from approximately 350 nm to 450 nm.[14][15]

-

Data Analysis: Extract the fluorescence intensities for the first (I₁) and third (I₃) peaks. Plot the I₁/I₃ ratio against the DPB concentration. The data will typically form a sigmoidal curve. The CMC can be determined from the inflection point of this curve, often calculated by fitting the data to a Boltzmann-type function or by finding the intersection of the tangents from the pre- and post-micellar regions.[6]

Summary of Reported CMC Values

The CMC of this compound can vary based on the experimental conditions and the measurement technique employed.

| CMC (mM) | Temperature (°C) | Method | Additives | Reference |

| ~15.1 | 25 | Not specified | None | [5] (Calculated from M.W. and aggregation number) |

| ~14.6 | 30 | Conductivity | None | [13] |

| ~14.0 | 35 | Conductivity | None | [13] |

| ~13.5 | 40 | Conductivity | None | [13] |

| Varies | 25 | Light Scattering | 0 - 6.0 M NaBr | [5][9] |

Note: The exact values can show slight variations between different studies due to factors like purity of the surfactant and minor differences in experimental setup.[15]

Conclusion

This compound is a versatile cationic surfactant whose utility is intrinsically linked to its self-assembly behavior in aqueous solutions. The critical micelle concentration is the defining parameter of this behavior, marking the transition from a solution of monomers to a colloidal system of micelles. Its value is dictated by a sensitive balance of hydrophobic and electrostatic forces, which can be tuned by altering temperature, ionic strength, and the presence of additives. Accurate determination of the CMC, through robust methods such as conductometry, tensiometry, and fluorescence spectroscopy, is essential for the effective application of DPB in research and industry. This guide provides the foundational knowledge and practical protocols for scientists and researchers to confidently investigate and utilize the properties of this important surfactant.

References

- Vertex AI Search. (n.d.). Factors affecting critical micelle concentration and micellar size - Pharmaceutical. Retrieved January 4, 2026.

- AAT Bioquest. (2024, August 22). What are the factors affecting critical micelle concentration (CMC)?

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Properties, Applications, and Sourcing for Electronic and Chemical Industries.

- CymitQuimica. (n.d.). CAS 104-73-4: this compound.

- National Institutes of Health. (n.d.). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?

- Wikipedia. (n.d.). Critical micelle concentration.

- ACS Publications. (2020, May 6). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? | Langmuir.

- (n.d.). Fluorimetric Determination of Critical Micelle Concentration - Avoiding Interference from Detergent Charge.

- ACS Publications. (n.d.). Size of spherical micelles of dodecylpyridinium bromide in aqueous NaBr solutions | Langmuir.

- BOC Sciences. (n.d.). CAS 104-73-4 this compound.

- ChemicalBook. (2025, July 24). This compound | 104-73-4.

- The Royal Society of Chemistry. (n.d.). Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC).

- Scribd. (n.d.). EXPERIMENT 1 - Determination of CMC Using Conductivity | PDF.

- (n.d.). Determination of Critical Micelle Concentration of Surfactants Using Fluorescence Strategies.

- CSUN. (n.d.). Effect of the Nature of the Counterion on the Properties of Anionic Surfactants. 1. Cmc.

- PrepChem.com. (n.d.). Preparation of Dodecyl Pyridinium Bromide.

- Oxford Academic. (n.d.). Micellar Properties of 1-Dodecylpyridinium Chloride as Studied by the Ion-selective Electrodes | Bulletin of the Chemical Society of Japan.

- ChemicalBook. (n.d.). This compound | 104-73-4.

- (2025, December 28). The Significance of this compound in Photoresist Chemistry.

- Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization.

- ResearchGate. (2025, August 5). Thermal parameters associated to micellization of dodecylpyridinium bromide and chloride in aqueous solution.

- American Chemical Society. (n.d.). Size of spherical micelles of dodecylpyridinium bromide in aqueous NaBr solutions.

- PrepChem.com. (n.d.). Synthesis of Dodecylpyridinium chloride.

- National Institutes of Health. (n.d.). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC.

- PubMed. (n.d.). Determination of surfactant critical micelle concentration by a novel fluorescence depolarization technique.

- Alfa Chemistry. (n.d.). Critical Micelle Concentration (CMC) Lookup Table - Surfactant.

- ResearchGate. (2025, August 6). Conductance study of the thermodynamics of micellization of 1-hexadecylpyridinium bromide in mixed solvents containing dilute electrolyte solutions | Request PDF.

- ResearchGate. (n.d.). Critical micelle concentration of alkylpyridinium chlo- rides and bromides at 25 °C.

- ResearchGate. (n.d.). Synthesis of 1-dodecylpyridinium chloride ionic liquid.

- PubMed. (2025, April 23). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements.

- ResearchGate. (2025, October 22). Medium Effects on the Formation of Mixed Micelles by Surfactant Mixtures: Mixed Micelle Formation of Tetradecyltrimethylammomum Bromide and Dodecylpyridinium Chloride.

Sources

- 1. nbinno.com [nbinno.com]

- 3. CAS 104-73-4: this compound | CymitQuimica [cymitquimica.com]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pharmacy180.com [pharmacy180.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. csun.edu [csun.edu]

- 11. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of 1-Dodecylpyridinium Bromide in Polar and Non-polar Solvents

Foreword: Understanding the Amphiphilic Nature of 1-Dodecylpyridinium Bromide

This compound (DPB), a quaternary ammonium salt, is a cationic surfactant of significant interest across various scientific and industrial domains, including drug delivery, material science, and antimicrobial applications.[1][2] Its molecular architecture, featuring a positively charged pyridinium head group and a long, hydrophobic dodecyl tail, imparts a dualistic nature—hydrophilic and lipophilic—that governs its solubility and self-assembly behavior in different solvent environments. This guide provides a comprehensive exploration of the solubility of DPB in both polar and non-polar solvents, offering a mechanistic understanding, practical experimental protocols, and a framework for predicting its behavior in complex systems.

The Molecular Basis of this compound's Solubility

The solubility of this compound is a nuanced interplay of electrostatic interactions, hydrophobic effects, and solvent-solute affinities. Its structure consists of a polar, aromatic pyridinium ring, which is N-alkylated with a 12-carbon chain, and a bromide counter-ion.[3] This amphiphilic character is the primary determinant of its solubility profile.

-

In Polar Solvents: In polar protic solvents like water and alcohols, the primary driving force for the dissolution of DPB is the strong ion-dipole interactions between the polar solvent molecules and the charged pyridinium headgroup and bromide anion.[1][4] Water molecules, for instance, form hydration shells around these ionic components, an energetically favorable process. However, the long dodecyl chain disrupts the hydrogen-bonding network of water, leading to a phenomenon known as the hydrophobic effect. To minimize this disruption, at concentrations above the critical micelle concentration (CMC), DPB molecules self-assemble into micelles, sequestering the hydrophobic tails in the core and exposing the polar head groups to the solvent.

-

In Non-polar Solvents: In non-polar solvents such as hexane or toluene, the solubility of DPB is generally limited.[1] These solvents cannot effectively solvate the charged pyridinium headgroup and bromide ion, making the dissolution process energetically unfavorable. The dominant interactions in these systems are the van der Waals forces between the non-polar solvent and the dodecyl tail of the DPB molecule. Consequently, the ionic head remains poorly solvated, restricting the overall solubility.

Quantitative Solubility Profile of this compound

While general solubility trends are well-understood, precise quantitative data is crucial for formulation development and research applications. The following table summarizes the available solubility information for DPB and related compounds in various solvents. It is important to note that specific numerical solubility data for this compound is not extensively reported in publicly available literature. The data presented here is a compilation of general descriptions and data for analogous compounds to provide a predictive framework.

| Solvent | Type | Polarity | Expected Solubility of this compound |

| Water | Polar Protic | High | Soluble[1][4] |

| Ethanol | Polar Protic | High | Soluble[4] |

| Methanol | Polar Protic | High | Soluble |

| Acetone | Polar Aprotic | Medium | Soluble |

| Toluene | Non-polar | Low | Less soluble[1] |

| Hexane | Non-polar | Low | Less soluble[1] |

Note: "Soluble" and "Less soluble" are qualitative terms from the literature. For precise applications, experimental determination of solubility is highly recommended.

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5][6] This protocol provides a step-by-step guide for determining the solubility of this compound.

Principle

An excess amount of the solid solute (DPB) is equilibrated with a specific volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method.

Experimental Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of this compound to a series of glass flasks or vials. A general rule is to add approximately 2-3 times the expected amount needed for saturation.

-

Add a precise volume of the desired solvent (e.g., 10 mL) to each flask.

-

Seal the flasks tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks at a consistent speed (e.g., 150 rpm) for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically adequate.[6] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

Remove the flasks from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or nylon) to remove any suspended solid particles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and effective method for quantifying the concentration of DPB, owing to the UV absorbance of the pyridinium ring.

-

Preparation of Standards:

-

Prepare a stock solution of DPB of a known concentration in the solvent of interest.

-

Perform a serial dilution of the stock solution to create a series of calibration standards with known concentrations.

-

-

Measurement:

-

Measure the absorbance of the calibration standards and the diluted sample at the wavelength of maximum absorbance (λmax) for DPB. The λmax for pyridinium compounds is typically in the UV region. A preliminary scan is necessary to determine the precise λmax in the chosen solvent.

-

Use the pure solvent as a blank.

-

-

Calculation:

-

Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

-

Determine the concentration of DPB in the diluted sample from the calibration curve.

-

Calculate the original solubility in the saturated solution by accounting for the dilution factor.

-

Thermodynamic Considerations of Dissolution

The dissolution of this compound can be understood through the lens of thermodynamics, specifically the Gibbs free energy of solution (ΔG_sol), which is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

-

Enthalpy of Solution (ΔH_sol): This term represents the net heat change during dissolution. It involves the endothermic process of breaking the lattice energy of the solid DPB and the solvent-solvent interactions, and the exothermic process of forming new solute-solvent interactions (solvation). For many ionic liquids in water, the enthalpy of solution can be either endothermic or exothermic depending on the specific ions and their interactions with water.[1]

-

Entropy of Solution (ΔS_sol): This term reflects the change in disorder of the system upon dissolution. Generally, the dissolution of a solid into a liquid leads to an increase in entropy as the ions or molecules become more dispersed. However, the ordering of solvent molecules around the solute ions (solvation) can lead to a decrease in entropy. The overall entropy change is a balance of these effects.